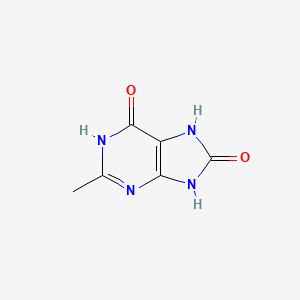![molecular formula C23H28N2O2 B14395404 N,N-Dibutyl-2-[imino(phenyl)acetyl]benzamide CAS No. 90072-51-8](/img/structure/B14395404.png)
N,N-Dibutyl-2-[imino(phenyl)acetyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibutyl-2-[imino(phenyl)acetyl]benzamide is a complex organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its unique structure, which includes a benzamide core with additional functional groups that influence its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-2-[imino(phenyl)acetyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the acylation of aniline derivatives with acyl chlorides, followed by the introduction of the dibutylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dibutyl-2-[imino(phenyl)acetyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amide products.
Substitution: Nucleophilic substitution reactions are common, where the dibutylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
N,N-Dibutyl-2-[imino(phenyl)acetyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Medicine: Research into its potential therapeutic effects includes investigations into its role as an anti-inflammatory or anticancer agent.
Industry: It is utilized in the development of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which N,N-Dibutyl-2-[imino(phenyl)acetyl]benzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-2-[imino(phenyl)acetyl]benzamide
- N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide
- N,N-Dipropyl-2-[imino(phenyl)acetyl]benzamide
Uniqueness
N,N-Dibutyl-2-[imino(phenyl)acetyl]benzamide is unique due to its specific dibutylamino group, which influences its chemical reactivity and biological activity. Compared to similar compounds with different alkyl groups, it may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
90072-51-8 |
|---|---|
Molekularformel |
C23H28N2O2 |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
N,N-dibutyl-2-(2-imino-2-phenylacetyl)benzamide |
InChI |
InChI=1S/C23H28N2O2/c1-3-5-16-25(17-6-4-2)23(27)20-15-11-10-14-19(20)22(26)21(24)18-12-8-7-9-13-18/h7-15,24H,3-6,16-17H2,1-2H3 |
InChI-Schlüssel |
NMHYSEDZSMMKEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C(=O)C1=CC=CC=C1C(=O)C(=N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-({5-Cyano-6-[(4-nitrophenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium](/img/structure/B14395366.png)

![1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane](/img/structure/B14395393.png)
![1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine](/img/structure/B14395398.png)

![4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile](/img/structure/B14395407.png)
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine](/img/structure/B14395415.png)

